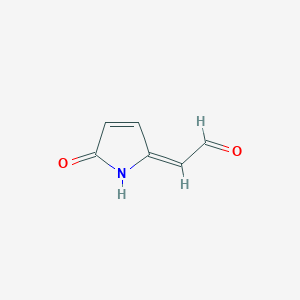
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one is a heterocyclic organic compound with a unique structure that includes a pyrrolone ring and a hydroxyvinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a pyrrolone derivative in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. Catalysts and continuous flow reactors can be employed to enhance the reaction rates and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyvinyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyrrolone ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution reagents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable compound for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various applications in material science and engineering.
Mécanisme D'action
The mechanism of action of (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one involves its interaction with specific molecular targets. The hydroxyvinyl group can form hydrogen bonds with biological macromolecules, while the pyrrolone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-(2-Hydroxyvinyl)pyridine: Similar structure but with a pyridine ring instead of a pyrrolone ring.
(Z)-3-(2-Hydroxyvinyl)indole: Contains an indole ring, offering different electronic properties.
(Z)-4-(2-Hydroxyvinyl)quinoline: Features a quinoline ring, providing distinct reactivity and applications.
Uniqueness
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one is unique due to its specific combination of a pyrrolone ring and a hydroxyvinyl group. This structure imparts unique reactivity and potential applications that are not observed in its analogs. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical transformations and interactions.
Propriétés
Formule moléculaire |
C6H5NO2 |
|---|---|
Poids moléculaire |
123.11 g/mol |
Nom IUPAC |
(2E)-2-(5-oxopyrrol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C6H5NO2/c8-4-3-5-1-2-6(9)7-5/h1-4H,(H,7,9)/b5-3+ |
Clé InChI |
RNHSCDHXYPKJTL-HWKANZROSA-N |
SMILES isomérique |
C\1=CC(=O)N/C1=C/C=O |
SMILES canonique |
C1=CC(=O)NC1=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


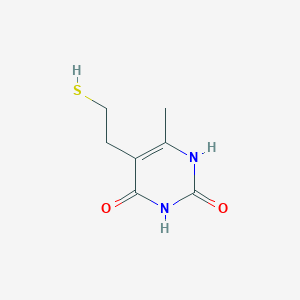

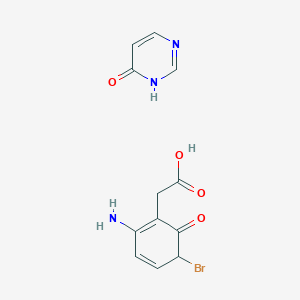
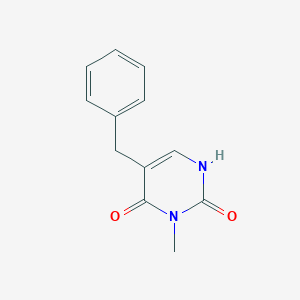
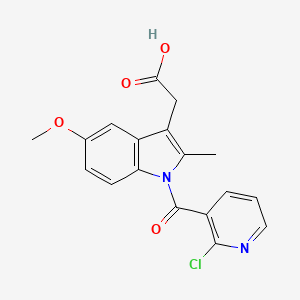
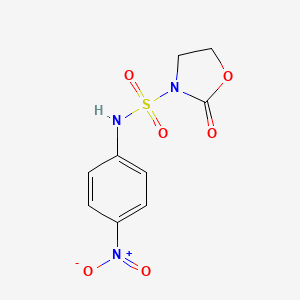

![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
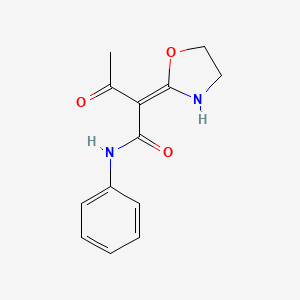
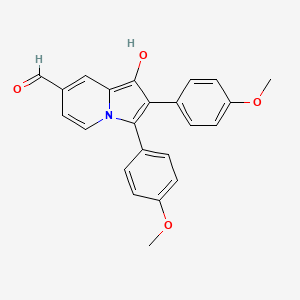

![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)
